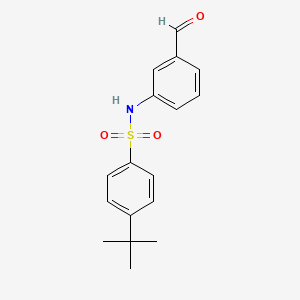

4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(2,3)14-7-9-16(10-8-14)22(20,21)18-15-6-4-5-13(11-15)12-19/h4-12,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZNHVGVFJYNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 3-formylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-tert-butyl-N-(3-carboxyphenyl)benzenesulfonamide.

Reduction: 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions.

Comparación Con Compuestos Similares

Key Findings :

- Electron-withdrawing groups (e.g., nitro in compound IIIi) enhance HIV IN inhibition by increasing sulfonamide acidity, facilitating metal chelation .

- Bulky substituents (e.g., tert-butyl) improve metabolic stability and receptor binding, as seen in bosentan .

- Heterocyclic moieties (e.g., quinolinyl, pyrimidinyl) dictate target specificity (e.g., PPARγ vs. endothelin receptors) .

Physicochemical Properties and Solubility

- Bosentan: Low aqueous solubility addressed via monohydrate formulation; UHPLC methods validated for purity analysis (LOQ: 0.3 µg/mL) .

- Polymorphic Forms : Sodium salt of Compound A exhibits trihydrated and anhydrous forms, improving solubility and bioavailability for oral administration .

- Quinoline Derivatives: 1H NMR and ESI-MS data confirm structural integrity; lipophilic substituents (e.g., trifluoromethyl) affect logP .

Actividad Biológica

4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a tert-butyl group and a formylphenyl moiety, which may influence its interaction with biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide can be represented as follows:

- IUPAC Name : 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide

- Molecular Formula : C17H19NO3S

- Molecular Weight : 321.41 g/mol

The presence of the tert-butyl group enhances lipophilicity, which can improve membrane permeability, while the sulfonamide group is known for its biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide have shown promising results against various cancer cell lines:

- In vitro Studies : Compounds similar to 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide were evaluated against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, specific derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM with selectivity indices indicating higher efficacy against cancer cells compared to normal cells .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 4e | 1.52 | 17.5 |

| 4g | 6.31 | 5.5 |

| Control | - | - |

These findings suggest that modifications in the structure of benzenesulfonamides can lead to enhanced anticancer activity.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which play a crucial role in various physiological processes. In particular, derivatives of benzenesulfonamides have been shown to selectively inhibit CA IX, an enzyme associated with tumor progression and metastasis:

- Enzyme Inhibition Studies : Compounds like 4e, 4g, and 4h displayed IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating high potency and selectivity over other isoforms such as CA II .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 4e | 10.93 | CA IX |

| 4g | 25.06 | CA IX |

| Control | - | - |

This selective inhibition is promising for developing targeted cancer therapies.

The mechanism by which 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide exerts its biological effects may involve several pathways:

- Apoptosis Induction : Compounds similar to this sulfonamide have been observed to induce apoptosis in cancer cells through increased annexin V-FITC positivity, suggesting a mechanism involving programmed cell death .

- Inhibition of Metabolic Pathways : By inhibiting carbonic anhydrases, these compounds may disrupt metabolic processes in rapidly dividing cells, leading to reduced proliferation and increased cell death.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of various benzenesulfonamides on MDA-MB-231 cells, revealing that compound 4e significantly increased apoptotic markers compared to controls .

- Antibacterial Activity : In addition to anticancer properties, related compounds have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . These findings highlight the versatility of sulfonamides in addressing multiple health concerns.

Q & A

Q. What are the key synthetic strategies for preparing 4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a tert-butyl-substituted benzenesulfonyl chloride with a 3-aminobenzaldehyde derivative. Key steps include:

- Sulfonamide Formation : React 4-tert-butylbenzenesulfonyl chloride with 3-aminobenzaldehyde in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical reagents: tert-butylbenzenesulfonyl chloride (derived from tert-butylbenzene via sulfonation ), 3-aminobenzaldehyde.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm sulfonamide linkage (δ 10–11 ppm for NH) and tert-butyl group (δ 1.3 ppm, singlet) .

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What are common functionalization reactions of the aldehyde group in this compound?

- Methodological Answer : The 3-formyl group enables diverse derivatization:

- Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH3CN to form secondary amines .

- Oxidation : Convert to carboxylic acid using KMnO4 in acidic conditions .

- Condensation : Form Schiff bases with hydrazines or hydroxylamines, useful for bioactivity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonamide coupling?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, THF) for solubility and reaction rate.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

- Temperature Control : Employ microwave-assisted synthesis at 50–80°C to reduce reaction time .

- In Situ Monitoring : Utilize TLC or inline IR to track intermediate formation and adjust stoichiometry .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase) based on the sulfonamide moiety .

- DFT Calculations : Analyze electron density maps (Gaussian 09) to optimize substituent effects on the aldehyde’s reactivity .

- MD Simulations : Assess conformational stability in biological membranes (GROMACS) to improve pharmacokinetics .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC50 consistency .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Cross-reference data with structurally similar sulfonamides (e.g., trifluoromethoxy analogs) to identify trends .

Q. What strategies enable selective modification of the tert-butyl group without altering the sulfonamide core?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the sulfonamide with Boc groups during tert-butyl halogenation .

- Radical Reactions : Use AIBN as an initiator for tert-butyl functionalization under inert conditions .

- Enzymatic Catalysis : Explore lipase-mediated acylation for regioselective tert-butyl modification .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with varied substituents (e.g., replacing formyl with nitro or cyano groups) .

- Bioassay Profiling : Test analogs against target panels (e.g., kinase or protease assays) to correlate substituent effects with activity .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to predict activity cliffs and guide synthetic priorities .

Q. What methodologies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the aldehyde position for temporary solubility enhancement .

- Co-Crystallization : Screen with cyclodextrins or hydrophilic coformers to enhance dissolution rates .

- Ionizable Groups : Replace tert-butyl with morpholine or piperazine to balance lipophilicity .

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates .

- CRISPR Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolic Profiling : Employ LC-MS/MS to track metabolite formation in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.